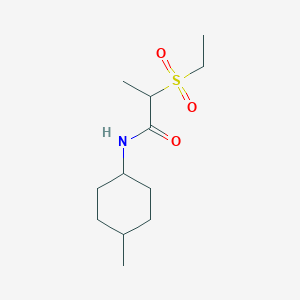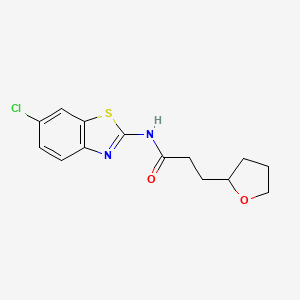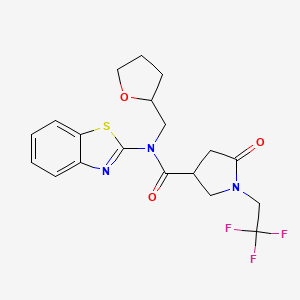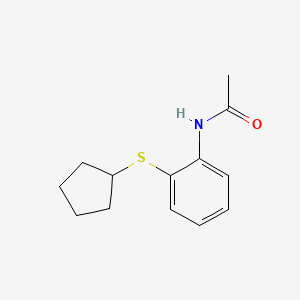
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as FOY-305, is a small molecule inhibitor of serine proteases. Serine proteases are a class of enzymes that play important roles in various physiological processes, including blood coagulation, digestion, and inflammation. FOY-305 has been shown to have potential applications in scientific research, particularly in the study of serine protease-related diseases.
Mécanisme D'action
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone exerts its inhibitory effects on serine proteases by binding to the active site of the enzyme. This prevents the enzyme from interacting with its substrate, thereby blocking its activity. (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to be a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme.
Biochemical and Physiological Effects
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on serine proteases, it has been shown to have anti-inflammatory and anti-tumor properties. (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has also been shown to have effects on the immune system, including the modulation of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone also has some limitations. It has relatively low potency compared to other serine protease inhibitors, and its effects may be influenced by factors such as pH and temperature.
Orientations Futures
There are several potential future directions for research on (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One area of interest is the development of more potent and selective inhibitors of serine proteases. Another area of interest is the study of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in animal models of disease, to better understand its potential therapeutic applications. Additionally, the use of (7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone in combination with other drugs or therapies may also be explored.
Méthodes De Synthèse
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method typically involves the use of organic solvents and reagents, and requires careful control of reaction conditions to ensure high yield and purity of the final product.
Applications De Recherche Scientifique
(7-Fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been extensively studied for its potential applications in scientific research. In particular, it has been shown to have inhibitory effects on various serine proteases, including trypsin, chymotrypsin, and elastase. These enzymes are involved in a wide range of physiological processes, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and thrombosis.
Propriétés
IUPAC Name |
(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-8-6-12(19-15-8)13(17)16-4-5-18-11-7-9(14)2-3-10(11)16/h2-3,6-7H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVMJKJXKRJZZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCOC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1-methylpiperidin-3-yl)piperazin-1-yl]-N-(1-naphthalen-1-ylethyl)acetamide](/img/structure/B7564485.png)
![N-[4-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylphenyl]acetamide](/img/structure/B7564498.png)


![(2-methylcyclopropyl)-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7564532.png)

![N,N-dimethyl-2-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7564552.png)
![[1-(3-Chlorophenyl)cyclopropyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7564553.png)
![2-[(5-amino-4-cyclopropyl-1,2,4-triazol-3-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B7564558.png)
![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)

![4-[2-(3-Methyl-2,3-dihydroindol-1-yl)acetyl]piperazin-2-one](/img/structure/B7564586.png)
![2-chloro-N-[3-(7-fluoro-2,3-dihydro-1,4-benzoxazin-4-yl)-3-oxo-1-phenylpropyl]benzamide](/img/structure/B7564587.png)
![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)